Lurbinectedin
Vue d'ensemble
Description
La lurbinectedine, commercialisée sous le nom de marque Zepzelca, est un analogue synthétique d'alcaloïde tétrahydropyrroloquinolinone doté d'une activité antinéoplasique potentielle. Elle est principalement utilisée pour le traitement du cancer pulmonaire à petites cellules métastatique. La lurbinectedine se lie de manière covalente aux résidus situés dans le sillon mineur de l'ADN, ce qui peut entraîner un retard de progression en phase S, un arrêt du cycle cellulaire en phase G2/M et la mort cellulaire .
Applications De Recherche Scientifique
Lurbinectedin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA-binding agents and their effects on DNA structure and function.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Primarily used in the treatment of metastatic small cell lung cancer.
Industry: Used in the pharmaceutical industry for the development of new anticancer agents and as a reference compound in drug development studies.
Mécanisme D'action
Target of Action
Lurbinectedin primarily targets the DNA within cancer cells . It specifically binds to guanine residues located in the minor groove of DNA . This interaction disrupts the normal functioning of the DNA, which is crucial for cell replication and survival .
Mode of Action
This compound is a DNA alkylating agent . It covalently binds to guanine residues in the DNA minor groove, forming adducts . These adducts bend the DNA helix towards the major groove . This alteration in the DNA structure inhibits the binding of transcription factors to their recognition sequences, thereby inhibiting oncogenic transcription . The disruption of these processes leads to double-strand DNA breaks and subsequent cell death .
Biochemical Pathways
The binding of this compound to DNA disrupts the normal transcription process, leading to the inhibition of oncogenic transcription . This results in the disruption of various biochemical pathways within the cell, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to interact with the tumor microenvironment, reducing the number of tumor-associated macrophages and inhibiting the secretion of cytokines and chemokines .
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a moderate mean clearance of 12.5 L/h and a long terminal half-life of 62.7 hours . The systemic total exposure of this compound increases when co-administered with strong CYP3A4 inhibitors, such as itraconazole . This suggests that the metabolism of this compound may be influenced by enzymes in the CYP3A4 family .
Result of Action
The primary result of this compound’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting oncogenic transcription, this compound induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis . This results in the reduction of tumor size and potentially slows the progression of the disease .
Analyse Biochimique
Biochemical Properties
Lurbinectedin interacts with DNA, specifically binding to guanine residues in the DNA minor groove . This binding forms adducts that bend the DNA helix towards the major groove . The interaction of this compound with DNA leads to the disruption of active transcription and DNA repair .
Cellular Effects
This compound has been associated with myelosuppression, and patients receiving therapy with this agent should be closely monitored for evidence of cytopenias . It has been investigated in the treatment of a variety of cancers, including mesothelioma, chronic lymphocytic leukemia (CLL), breast cancer, and small-cell lung cancer (SCLC) .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently binding to DNA, resulting in double-strand DNA breaks . This binding interaction with DNA leads to the disruption of active transcription and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a delay in tumor growth over time
Metabolic Pathways
This compound is metabolized primarily by CYP3A4 in vitro . An N-desmethylated metabolite has been identified
Transport and Distribution
The steady-state volume of distribution of this compound is 504 L
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la lurbinectedine implique un processus complexe en plusieurs étapes à partir de petites matières premières courantes. La voie de synthèse nécessite vingt-six étapes individuelles pour produire le médicament avec un rendement global de 1,6 % . Le processus implique diverses conditions réactionnelles, y compris l'utilisation de groupes protecteurs, des transformations sélectives de groupes fonctionnels et des réactions stéréosélectives pour assurer la configuration correcte du produit final.
Méthodes de production industrielle : La production industrielle de la lurbinectedine suit la même voie de synthèse mais est optimisée pour la production à grande échelle. Cela implique l'adaptation des conditions réactionnelles, l'optimisation des rendements et la garantie de la pureté du produit final. Le processus est mené conformément à des directives réglementaires strictes pour garantir la sécurité et l'efficacité du médicament.
Analyse Des Réactions Chimiques
Types de réactions : La lurbinectedine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La lurbinectedine peut subir des réactions d'oxydation, qui peuvent impliquer la formation d'espèces réactives de l'oxygène.
Réduction : Des réactions de réduction peuvent se produire, conduisant à la formation de métabolites réduits.
Substitution : Des réactions de substitution nucléophile peuvent avoir lieu, en particulier aux sites électrophile au sein de la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites de la lurbinectedine, qui peuvent être analysés à l'aide de techniques telles que la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) .
4. Applications de recherche scientifique
La lurbinectedine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les agents de liaison à l'ADN et leurs effets sur la structure et la fonction de l'ADN.
Biologie : Étudiée pour ses effets sur les processus cellulaires, y compris la régulation du cycle cellulaire et l'apoptose.
Médecine : Principalement utilisée dans le traitement du cancer pulmonaire à petites cellules métastatique.
Industrie : Utilisée dans l'industrie pharmaceutique pour le développement de nouveaux agents anticancéreux et comme composé de référence dans les études de développement de médicaments.
5. Mécanisme d'action
La lurbinectedine exerce son activité chimiothérapeutique en se liant de manière covalente aux résidus de guanine dans le sillon mineur de l'ADN, formant des adduits qui plient l'hélice d'ADN vers le sillon majeur. Cette liaison entraîne des cassures de l'ADN bicaténaire et la mort cellulaire subséquente. De plus, la lurbinectedine induit une mort cellulaire immunogène et stimule l'immunité anticancéreuse en réduisant les macrophages associés à la tumeur et en modulant le microenvironnement tumoral .
Comparaison Avec Des Composés Similaires
La lurbinectedine est structurellement similaire à la trabéctédine, un autre agent anticancéreux d'origine marine. La principale différence entre les deux composés est la substitution de la tétrahydroisoquinoléine dans la trabéctédine par une tétrahydro β-carboline dans la lurbinectedine, ce qui entraîne une activité antitumorale accrue .
Composés similaires :
Trabéctédine : Utilisée pour le traitement du sarcome des tissus mous et du cancer de l'ovaire.
Ecteinascidine : Le composé marin naturel à partir duquel la lurbinectedine et la trabéctédine sont toutes deux dérivées.
Topotecan : Un autre agent de liaison à l'ADN utilisé dans le traitement du cancer pulmonaire à petites cellules, mais avec un mécanisme d'action différent.
La lurbinectedine se démarque par son mécanisme d'action unique, son activité antitumorale accrue et sa capacité à moduler le microenvironnement tumoral, ce qui en fait un ajout précieux à l'arsenal des agents anticancéreux .
Propriétés
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDMIZRDDREKEP-HWTBNCOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198065 | |
Record name | Lurbinectedin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lurbinectedin is a DNA alkylating agent. It covalently binds to guanine residues in the DNA minor groove, forming adducts that bend the DNA helix towards the major groove. This process triggers a cascade of events that affect the activity of transcription factors and impairs DNA repair pathways, ultimately leading to double-strand DNA breaks and eventual cell death. Additional mechanism(s) of action include inhibition of RNA-polymerase-II activity, inactivation of Ewing Sarcoma Oncoprotein (EWS-FL11) via nuclear redistribution, and the inhibition of human monocyte activity and macrophage infiltration into tumor tissue. | |
Record name | Lurbinectedin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
497871-47-3 | |
Record name | Lurbinectedin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497871-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lurbinectedin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497871473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lurbinectedin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12674 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lurbinectedin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C41H44N4O10S | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LURBINECTEDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CN60TN6ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Lurbinectedin?
A1: this compound exerts its antitumor activity through a multifaceted mechanism involving:
- DNA Binding: this compound binds to the minor groove of DNA, particularly at guanine-rich sequences. [, , ]
- Transcription Inhibition: This binding disrupts DNA-protein interactions, interfering with the binding and progression of RNA polymerase II, ultimately leading to the inhibition of oncogenic transcription. [, , , , ]
- DNA Damage: this compound binding also induces the formation of double-strand DNA breaks. [, , ]
- Nucleotide Excision Repair Interference: The compound interacts with the nucleotide excision repair pathway, a crucial DNA repair mechanism, leading to the accumulation of DNA damage and ultimately promoting tumor cell death. [, ]
Q2: How does this compound affect the tumor microenvironment?
A2: Research suggests this compound impacts the tumor microenvironment by:
- Reducing Tumor-Associated Macrophages (TAMs): this compound demonstrates a selective apoptotic effect on monocytes and macrophages, including TAMs, which play a crucial role in tumor growth and progression. [, ]
- Inhibiting Inflammatory Mediators: It suppresses the production of inflammatory cytokines, chemokines, and angiogenic factors, further contributing to its antitumor activity. [, , ]
Q3: Does this compound's mechanism of action differ between cancer types?
A3: While the core mechanisms of action hold true across different cancer types, research suggests this compound might exploit specific vulnerabilities in certain cancers:
- Ovarian Clear Cell Carcinoma (CCC): this compound exhibits promising activity against ovarian CCC, both as a single agent and in combination with irinotecan, particularly in cisplatin-resistant and paclitaxel-resistant subtypes. []
- Small Cell Lung Cancer (SCLC): In SCLC, this compound demonstrates efficacy by downregulating the transcription factor ASCL1, crucial for SCLC cell survival and proliferation. [] It also shows efficacy in various molecular subtypes of SCLC, with enhanced responses observed in tumors with high POU2F3 or SLFN11 expression. []
Q4: Is there publicly available spectroscopic data for this compound?
A4: The provided research abstracts do not include specific spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.
Q5: What is the preclinical evidence supporting this compound's anticancer activity?
A5: Extensive preclinical studies have demonstrated the antitumor efficacy of this compound in various cancer models:
- In vitro: this compound effectively inhibits cell growth and induces apoptosis in a wide range of cancer cell lines, including SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , , , , , ]
- In vivo: this compound significantly inhibits tumor growth in xenograft models of SCLC, ovarian cancer, pancreatic cancer, and Ewing sarcoma. [, , , , , , , , ]
Q6: Are there any preclinical findings suggesting potential combination therapies with this compound?
A6: Preclinical studies highlight the potential of combining this compound with other agents to enhance its antitumor effects:
- Irinotecan: Synergistic antitumor activity has been observed when this compound is combined with irinotecan, a topoisomerase I inhibitor, in pancreatic and ovarian cancer models. [, , ]
- ONC212 (Imipridone): Combinations of this compound with ONC212, a TRAIL pathway-inducing compound, show synergy in preclinical models of SCLC and pancreatic cancer. [, ]
- BCL2/BCL2L1 inhibitors: this compound exhibits synergistic cytotoxicity when combined with BCL2/BCL2L1 inhibitors in various cancer cell lines, suggesting a potential strategy to enhance its antitumor activity by targeting pro-survival proteins. []
- Gemcitabine: The combination of this compound and gemcitabine demonstrated a synergistic antitumor effect in pancreatic ductal adenocarcinoma (PDA) mouse models, partly attributed to this compound's ability to deplete TAMs and enhance gemcitabine-mediated DNA damage. []
Q7: What are the key clinical findings from trials investigating this compound in cancer treatment?
A7: Clinical trials have demonstrated the therapeutic potential of this compound, particularly in SCLC:
- Relapsed SCLC: this compound received accelerated approval from the US FDA for the treatment of adult patients with metastatic SCLC after progression on or after platinum-based chemotherapy, based on promising response rates and duration of response observed in clinical trials like the basket trial (NCT02454972) and the ATLANTIS trial (NCT02566993). [, , , ]
- BRCA-Mutated Breast Cancer: A multicenter phase II trial (NCT02454972) showed this compound exhibits noteworthy activity in patients with BRCA1/2-mutated metastatic breast cancer, particularly in those with BRCA2 mutations, suggesting potential for further clinical development in this patient population. []
- Malignant Pleural Mesothelioma (MPM): Early clinical trials and a phase II trial (SAKK 17/16 - NCT03213301) suggest promising activity of this compound in MPM, regardless of histological type or prior immunotherapy. [, ]
Q8: Are there any ongoing clinical trials exploring this compound in other cancer types?
A9: Yes, this compound is currently being investigated in clinical trials for various other cancer types, including pancreatic cancer (NCT02454972) and soft tissue sarcomas (NCT05876715), to further evaluate its safety and efficacy in broader patient populations. [, ]
Q9: Have any resistance mechanisms to this compound been identified?
A9: Research suggests potential mechanisms of resistance to this compound may involve:
- Nucleotide Excision Repair (NER) Pathway: Mutations in genes associated with the NER pathway have been identified in this compound-resistant tumors, highlighting the importance of this pathway in this compound's mechanism of action. []
- SLFN11 Expression: Preclinical studies suggest that SCLC cell lines with low SLFN11 expression might exhibit relative resistance to this compound, indicating a potential role for SLFN11 as a biomarker for this compound sensitivity. [, ]
Q10: Are there specific biomarkers that could predict response to this compound therapy?
A10: Several potential biomarkers are being investigated to predict this compound response:
- SLFN11: High SLFN11 expression has been linked to increased sensitivity to this compound in preclinical SCLC models and shows a correlation with overall survival in a phase II clinical trial, suggesting its potential as a predictive biomarker. [, ]
- POU2F3: High POU2F3 expression in SCLC cell lines has been associated with better response to this compound in vitro, warranting further investigation as a potential biomarker. []
- MYC: Preclinical data suggests MYC as a potential predictive biomarker for this compound response in SCLC. []
Q11: What analytical techniques are used for this compound characterization and quantification?
A14: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector is a validated method used to assess the stability of this compound in reconstituted and diluted solutions. [] Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for quantifying this compound, determining its plasma protein binding, and measuring its metabolites in human plasma. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.